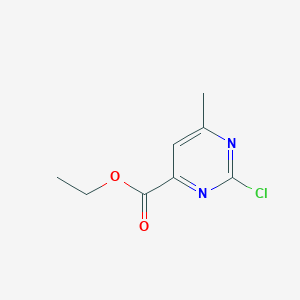

Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Crystal Structure and Catalytic Activity

The study presented in the first paper discusses the synthesis of an unsymmetric precursor, ethyl 6-acetylpyridine-2-carboxylate, which is used to prepare a new mono(imino)pyridine ligand and its corresponding Co(II) complex. The crystal structure of this complex is detailed, revealing a tridentate coordination to cobalt using [N, N, O] atoms and a distorted trigonal bipyramid geometry. This complex exhibits catalytic activity in ethylene oligomerization, demonstrating significant potential in industrial applications .

Reactions with Nucleophiles

The second paper explores the reactions of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with various O- and N-nucleophiles. The study finds that these reactions yield corresponding phenoxymethyl- and methoxymethylpyridine-3-carboxylates with O-nucleophiles, and with N-nucleophiles, they produce ethyl 6-alkyl(phenyl)-2-methyl-4-[(dimethylamino)methyl]pyridine-3-carboxylates and trisubstituted pyrrolopyridinones .

Synthesis of Pyrimidinecarboxylates

The third paper reports on the synthesis of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates through the reaction of 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles. The resulting esters are hydrolyzed to carboxylic acids and then converted to pyrimidinamines and methyl or phenylpyrimidines, showcasing a method for producing various substituted pyrimidines .

Ammonia and Primary Amines Reactions

In the fourth paper, the reaction of ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates with ammonia and primary amines is investigated. This reaction produces 6-substituted 3-alkyl(aryl)-1-methyl-1,2-dihydropyrrolo[3,4-c]pyridin-7-ones, expanding the chemical repertoire of pyridine derivatives and their potential applications .

Crystal Structure of a Furo[2,3-d]pyrimidine Derivative

The fifth paper describes the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate. The detailed crystallographic analysis provides insights into the molecular arrangement and potential interactions of this compound, which could be relevant for its physical properties and reactivity .

Preparation of a Naphthyridine Derivative

The sixth paper outlines the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. The synthetic route involves several steps, including reduction, regioselective deprotonation, methylation, and a sequence of reactions to regenerate the double bond, highlighting a complex synthetic strategy for this compound .

Antioxidant Pyrimidine Derivatives

Finally, the seventh paper presents the synthesis of novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives with potential antioxidant activity. These compounds are characterized and evaluated for their ability to scavenge free radicals, with some derivatives showing promising activity. This research contributes to the development of new antioxidant agents .

Wissenschaftliche Forschungsanwendungen

Ethylene Oxide Sterilization

Ethylene oxide (EO) is widely used for the sterilization of medical devices. Its effectiveness stems from its broad range of applications in new medical device development and sterilization. EO's action mechanism and toxicity are critical considerations, with ongoing research focusing on cycle design, validation, and the development of mathematical models to integrate lethality. This ensures process flexibility without compromising safety (Mendes, Brandão, & Silva, 2007).

Antioxidant Capacity Assays

The ABTS radical cation-based assays, including the use of substances like 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), are prevalent for determining antioxidant capacity. These assays can elucidate reaction pathways, highlighting the specificity and relevance of oxidation products in evaluating antioxidants. The coupling reaction, for example, may bias comparisons among antioxidants, emphasizing the need for careful application of this assay (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Ethyl Glucuronide in Hair as an Alcohol Marker

Ethyl glucuronide (EtG) in hair is a marker for alcohol use and abuse, providing a stable indication of alcohol consumption over long periods. The analysis of EtG is important in both forensic and clinical contexts, allowing for the detection and quantification of alcohol intake. Different pathologies, such as liver and kidney diseases and diabetes, can affect the concentration of EtG in hair, necessitating careful interpretation of analytical data (Triolo et al., 2022).

Eigenschaften

IUPAC Name |

ethyl 2-chloro-6-methylpyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-3-13-7(12)6-4-5(2)10-8(9)11-6/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYPJIQULMYRSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=C1)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371324 |

Source

|

| Record name | ethyl 2-chloro-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate | |

CAS RN |

265328-14-1 |

Source

|

| Record name | ethyl 2-chloro-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.